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molecular formula C13H12NO4P B1205814 4-Nitrophenyl methylphenylphosphinate CAS No. 35691-25-9

4-Nitrophenyl methylphenylphosphinate

Cat. No. B1205814
M. Wt: 277.21 g/mol
InChI Key: PCEUKRKDODJUND-UHFFFAOYSA-N
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Patent
US07491710B2

Procedure details

The methylphenylphosphinic acid 4-nitrophenyl ester is prepared in the following way: A suspension of 173 mg of NaH at 50% in oil, in 2 ml of anhydrous tetrahydrofuran, is stirred at ambient temperature under argon. A solution of 500 mg of 4-nitrophenol in 2 ml of anhydrous tetrahydrofuran is added dropwise at ambient temperature. After stirring for approximately 1 hour at ambient temperature, a solution of 630 mg of methylphenylphosphinic chloride in 2 ml of anhydrous tetrahydrofuran is added dropwise over about ten minutes. After stirring for approximately 2 hours, the reaction medium is diluted with 20 ml of distilled water and the aqueous phase is extracted with 2×20 ml of dichloromethane. The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure in a rotary evaporator. 995 mg of methylphenylphosphinic acid 4-nitrophenyl ester are obtained with a purity of 50%.
Name
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
630 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)([O-:5])=[O:4].[CH3:13][P:14](Cl)([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15]>O1CCCC1.O>[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([O:12][P:14]([CH3:13])([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[O:15])=[CH:8][CH:7]=1)([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
173 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
630 mg
Type
reactant
Smiles
CP(=O)(C1=CC=CC=C1)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for approximately 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methylphenylphosphinic acid 4-nitrophenyl ester is prepared in the following way
STIRRING
Type
STIRRING
Details
After stirring for approximately 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 2×20 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure in a rotary evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OP(=O)(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 995 mg
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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